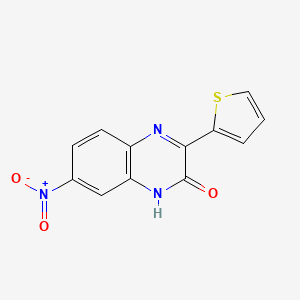
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a nitro group at the 7-position and a thiophene ring at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: 7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
科学研究应用
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism of action of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
相似化合物的比较
Similar Compounds
7-Nitroquinoxalin-2(1H)-one: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-(Thiophen-2-yl)quinoxalin-2(1H)-one:
7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one: The amino group can significantly alter the compound’s chemical behavior and biological activity.
Uniqueness
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. These features make it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
832081-87-5 |
|---|---|
分子式 |
C12H7N3O3S |
分子量 |
273.27 g/mol |
IUPAC 名称 |
7-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H7N3O3S/c16-12-11(10-2-1-5-19-10)13-8-4-3-7(15(17)18)6-9(8)14-12/h1-6H,(H,14,16) |
InChI 键 |
RYQSXSRRMAQANK-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)


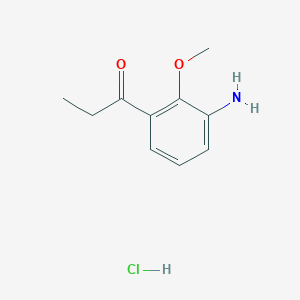

![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

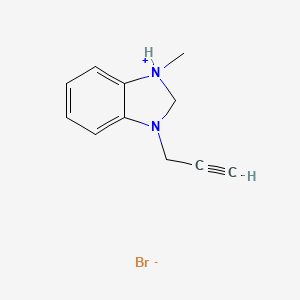
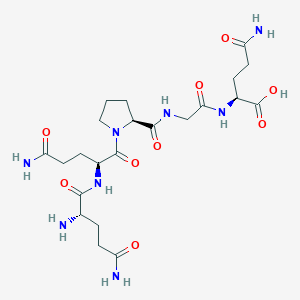
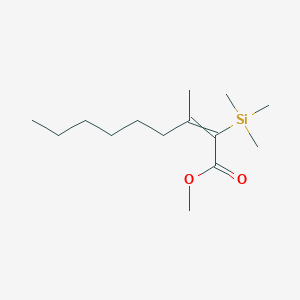
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
![2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14201221.png)
